molecular formula C13H16O4 B3289188 Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- CAS No. 85602-45-5

Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-

Cat. No.: B3289188
CAS No.: 85602-45-5
M. Wt: 236.26 g/mol
InChI Key: WKSVSIGUPBAHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Acylphloroglucinol Chemical Families

Acylphloroglucinols are a significant class of secondary metabolites found in various plant species. These compounds are derivatives of phloroglucinol (B13840) and are characterized by the presence of one or more acyl groups attached to the aromatic ring. The structural diversity of this family is vast, with variations in the nature and substitution patterns of the acyl chains, as well as further modifications to the phloroglucinol core.

Naturally occurring acylphloroglucinols have been isolated from a wide array of botanical sources and are known to possess a remarkable range of biological activities, including antimicrobial, antiviral, antitumor, antioxidant, and anti-inflammatory properties. mdpi.com The core phloroglucinol structure, with its multiple hydroxyl groups, often imparts significant antioxidant capabilities to these molecules.

The subject of this article, cyclohexyl(2,4,6-trihydroxyphenyl)methanone, is a synthetic member of the acylphloroglucinol family. Its structure features a cyclohexanecarbonyl group attached to the phloroglucinol ring. This specific structural motif places it in a category of acylphloroglucinols with non-linear, cyclic side chains, which can influence its physicochemical properties and biological interactions.

Physicochemical Properties of Cyclohexyl(2,4,6-trihydroxyphenyl)methanone
PropertyValue
CAS Number85602-45-5
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol

Historical Perspectives on Related Biologically Active Scaffolds

The journey into the therapeutic potential of acylphloroglucinols begins with the parent compound, phloroglucinol. First prepared in 1855 by the Austrian chemist Heinrich Hlasiwetz from phloretin, phloroglucinol itself has found applications in medicine as an antispasmodic agent. wikipedia.orgchemicalbook.com This foundational discovery paved the way for the exploration of its numerous derivatives.

Historically, natural products have been a cornerstone of drug discovery. The recognition of the diverse biological activities of naturally occurring acylphloroglucinols spurred significant interest in their synthesis and the creation of novel analogues. The broad spectrum of activities, ranging from antibacterial to anticancer, suggested that the acylphloroglucinol scaffold is a privileged structure in medicinal chemistry. mdpi.com

Research into synthetic acylphloroglucinols has demonstrated that modifications to the acyl side chain can profoundly impact biological activity. Studies have shown that the nature of the acyl group is a prerequisite for the antibacterial activities of these derivatives. nih.gov This historical understanding provides a strong rationale for the synthesis and investigation of compounds like cyclohexyl(2,4,6-trihydroxyphenyl)methanone, where the introduction of a cyclohexyl moiety offers a unique structural variation for exploring potential therapeutic applications.

Current Research Landscape and Significance of Academic Inquiry

The current research landscape for acylphloroglucinols is vibrant and multifaceted, with ongoing efforts in natural product isolation, total synthesis, and the generation of novel derivatives to probe their therapeutic potential. A significant area of focus is the development of potent antimicrobial agents to combat the growing threat of antibiotic resistance. Synthetic acylphloroglucinols have shown promising activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

While direct biological evaluation of cyclohexyl(2,4,6-trihydroxyphenyl)methanone is not extensively reported in publicly available literature, its significance lies in its position as a synthetic intermediate and a scaffold for further chemical exploration. The synthesis of this compound has been documented, providing crucial spectroscopic data for its characterization.

1H-NMR Data for Cyclohexyl(2,4,6-trihydroxyphenyl)methanone
Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
5.81s2HAromatic CH
3.67-3.71m1HCyclohexyl CH
1.89br. s.2HCyclohexyl CH2
1.78dd2HCyclohexyl CH2
1.69d1HCyclohexyl CH
1.30-1.41m5HCyclohexyl CH2
1.21-1.25m1HCyclohexyl CH

The academic inquiry into compounds like cyclohexyl(2,4,6-trihydroxyphenyl)methanone is driven by the need to understand how structural modifications influence biological activity. The introduction of a bulky, non-polar cyclohexyl group can affect the molecule's interaction with biological targets compared to linear or aromatic side chains. This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic properties of the acylphloroglucinol class.

Future research will likely focus on the biological screening of this and related compounds for a range of activities, including antimicrobial, anticancer, and anti-inflammatory effects, in line with the known potential of the broader acylphloroglucinol family. The availability of synthetic routes to such compounds is crucial for these investigations, allowing for the production of sufficient quantities for thorough biological testing and further derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-(2,4,6-trihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h6-8,14-16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSVSIGUPBAHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90826913
Record name Cyclohexyl(2,4,6-trihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85602-45-5
Record name Cyclohexyl(2,4,6-trihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90826913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Reaction Pathways

De Novo Synthetic Strategies

The fundamental approach to synthesizing the title compound involves building the molecule from basic precursors. This is typically achieved through acylation of a highly activated aromatic ring system.

The principal method for synthesizing the cyclohexyl(2,4,6-trihydroxyphenyl)methanone core involves the Friedel-Crafts acylation of phloroglucinol (B13840). nih.gov This reaction utilizes an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto the aromatic ring. nih.govsigmaaldrich.com The mechanism begins with the formation of a complex between the Lewis acid and the acylating agent, which generates a highly electrophilic acylium ion. sigmaaldrich.com This ion is then attacked by the electron-rich phloroglucinol ring, which is highly activated by its three hydroxyl groups, leading to the formation of the aryl ketone. nih.govsigmaaldrich.com

A typical procedure involves reacting phloroglucinol with cyclohexanecarbonyl chloride in a suitable solvent like dichloromethane (B109758), with anhydrous aluminum chloride mediating the reaction. nih.gov This approach directly yields cyclohexyl(2,4,6-trihydroxyphenyl)methanone. nih.gov

Following the initial acylation, or by using a pre-acylated phloroglucinol derivative, Friedel-Crafts alkylation can be employed to introduce additional functional groups, leading to structural diversification. nih.gov For instance, to create analogues, a C-alkylation can be performed. The synthesis of (E)-Cyclohexyl(3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)-methanone is achieved by reacting the pre-formed cyclohexyl(2,4,6-trihydroxyphenyl)methanone with geranyl bromide. nih.gov This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, and refluxed in a solvent like dry methanol (B129727) to facilitate the attachment of the geranyl group to the aromatic ring. nih.gov

The efficiency and yield of these synthetic routes are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netnih.govscielo.br For Friedel-Crafts reactions, the stoichiometry of the Lewis acid catalyst is crucial; an excess is often required as it complexes with the hydroxyl groups of the phenol (B47542) ring. sigmaaldrich.com

Systematic optimization involves varying one factor at a time (OFAT) or using Design of Experiments (DoE) to identify the ideal balance of conditions that maximizes yield while minimizing side products. nih.gov Solvents play a significant role, with studies showing that a shift from dichloromethane or benzene (B151609) to greener options like acetonitrile (B52724) can sometimes provide a better balance between substrate conversion and selectivity. scielo.br Temperature control is also vital, as higher temperatures can increase reaction rates but may also lead to the formation of impurities. nih.govscielo.br For the synthesis of cyclohexyl(2,4,6-trihydroxyphenyl)methanone, a yield of 14.15% has been reported under specific laboratory conditions. nih.gov

Below is an interactive table summarizing the typical parameters optimized in related synthetic methodologies.

ParameterVariable OptionsGeneral Impact on Reaction
Catalyst AlCl₃, FeCl₃, Solid AcidsAffects the generation of the electrophile; catalyst choice and loading are critical for yield. sigmaaldrich.comresearchgate.net
Solvent Dichloromethane, Acetonitrile, BenzeneInfluences reagent solubility and reaction pathway; can significantly impact selectivity and conversion rates. scielo.br
Temperature Room Temperature to RefluxControls the rate of reaction; higher temperatures can increase yield but may also promote side reactions. nih.govscielo.br
Time 4 to 24 hoursReaction duration is optimized to ensure maximum conversion without significant product degradation. scielo.brscielo.br
Reagents Acyl Chlorides, Anhydrides, Alkyl HalidesThe nature of the electrophile determines the final product structure. nih.govsigmaaldrich.com

Targeted Synthesis of Specific Analogues and Derivatives

The synthetic methodologies described allow for the targeted creation of specific analogues by varying the starting materials. By substituting cyclohexanecarbonyl chloride with other acyl chlorides, a series of related ketones can be produced. nih.gov Similarly, using different alkylating agents in the second step allows for the introduction of diverse side chains onto the phloroglucinol core.

One example is the targeted synthesis of (E)-Cyclohexyl(3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)-methanone, a geranylated derivative. nih.gov This compound was successfully synthesized and isolated with a reported yield of 5.7%. nih.gov The synthesis demonstrates the versatility of the core reaction sequence for producing a library of functionally diverse molecules. nih.gov

The table below details the specific yields for the target compound and a key derivative as reported in the literature.

Compound NameSynthetic RouteReported Yield (%)
Cyclohexyl(2,4,6-trihydroxyphenyl)methanoneFriedel-Crafts Acylation14.15% nih.gov
(E)-Cyclohexyl(3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)-methanoneFriedel-Crafts Alkylation5.7% nih.gov

Green Chemistry Approaches in Synthesis

While specific green chemistry applications for the synthesis of cyclohexyl(2,4,6-trihydroxyphenyl)methanone are not extensively documented, general principles can be applied to the known synthetic routes. A primary area for improvement is the replacement of hazardous solvents. The use of dichloromethane in Friedel-Crafts acylation is common but poses environmental and health risks. nih.gov Research into alternative, "greener" solvents like acetonitrile has shown promise in similar reactions, sometimes improving selectivity and yield. scielo.br

Another green approach involves the catalyst. Traditional Lewis acids like aluminum chloride are used in stoichiometric amounts and generate significant acidic waste during workup. The development and use of recyclable, solid acid catalysts could offer a more environmentally benign alternative, simplifying product purification and reducing waste streams.

Advanced Structural Characterization and Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methanone (B1245722), cyclohexyl(2,4,6-trihydroxyphenyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

It is important to note that the following spectral data are based on validated prediction models due to the limited availability of published experimental spectra for this specific compound.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- would exhibit distinct signals corresponding to the protons of the cyclohexyl and trihydroxyphenyl moieties.

The protons on the trihydroxyphenyl ring are expected to appear in the aromatic region of the spectrum. Due to the symmetrical nature of the 2,4,6-trihydroxy substitution pattern, the two aromatic protons are chemically equivalent and would likely appear as a singlet. The chemical shift of these protons is influenced by the electron-donating effect of the three hydroxyl groups.

The protons of the cyclohexyl group would be observed in the aliphatic region. The proton attached to the carbon adjacent to the carbonyl group (the α-proton) is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the carbonyl. The remaining methylene (B1212753) protons of the cyclohexyl ring would appear as a series of complex multiplets due to spin-spin coupling between adjacent and geminal protons.

The protons of the three hydroxyl groups on the aromatic ring would appear as singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding.

Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH6.0 - 6.5s
Cyclohexyl CH (α to C=O)3.0 - 3.5m
Cyclohexyl CH₂1.2 - 1.9m
Phenolic OH9.0 - 12.0s (broad)

Note: 's' denotes singlet, and 'm' denotes multiplet. Predicted values are estimates and may vary from experimental data.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The predicted ¹³C NMR spectrum of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- would show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.

The carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-210 ppm. The aromatic carbons attached to the hydroxyl groups would be shifted downfield due to the deshielding effect of the oxygen atoms. The carbon at the point of attachment of the acyl group on the aromatic ring would also have a characteristic chemical shift. The two unsubstituted aromatic carbons would be shielded relative to the hydroxyl- and acyl-substituted carbons.

The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum. The carbon atom alpha to the carbonyl group would be the most downfield among the cyclohexyl carbons.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C=O200 - 210
Aromatic C-OH160 - 165
Aromatic C-C=O105 - 110
Aromatic C-H95 - 100
Cyclohexyl C-C=O45 - 55
Cyclohexyl CH₂25 - 35

Note: Predicted values are estimates and may vary from experimental data.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, COSY would be instrumental in confirming the spin systems within the cyclohexyl ring, showing cross-peaks between adjacent methylene and methine protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the cyclohexyl and trihydroxyphenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, with the molecular formula C₁₃H₁₆O₄, the expected exact mass can be calculated.

Calculated Molecular Mass

Formula Calculated Exact Mass [M+H]⁺
C₁₃H₁₇O₄⁺237.1121

An experimental HRMS measurement that matches this calculated value would provide strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- in an MS/MS experiment would likely proceed through several characteristic pathways. A primary fragmentation would be the cleavage of the bond between the carbonyl group and the cyclohexyl ring or the trihydroxyphenyl ring.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the formation of a cyclohexyl radical and a [trihydroxyphenyl-C=O]⁺ ion, or a trihydroxyphenyl radical and a [cyclohexyl-C=O]⁺ ion.

Loss of small molecules: The fragmentation of the cyclohexyl ring itself could lead to the loss of neutral molecules such as ethene.

Cleavage within the aromatic ring system: Fragmentation of the trihydroxyphenyl moiety could also occur, though it is generally more stable.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing confirmatory evidence for the structure elucidated by NMR spectroscopy.

X-ray Crystallography for Solid-State Structure and Conformation

The definitive determination of the solid-state structure and conformation of a molecule is achieved through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms within the crystal lattice. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the solid state.

As of the current body of scientific literature, a single-crystal X-ray diffraction study for Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- has not been reported. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and the precise geometry of the molecule in the solid state are not available.

Were such data available, it would provide invaluable insights into:

The planarity of the trihydroxyphenyl ring system.

The conformation of the cyclohexyl ring, which typically adopts a chair conformation.

The intricate network of intermolecular and intramolecular hydrogen bonds involving the three hydroxyl groups and the carbonyl oxygen.

Without experimental crystallographic data, the solid-state conformation of this compound remains a subject for theoretical modeling and future experimental verification.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The trihydroxyphenyl moiety is expected to produce strong and broad O-H stretching bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The carbonyl group of the methanone linker will exhibit a strong C=O stretching vibration, anticipated in the 1630-1680 cm⁻¹ range. The precise frequency would be influenced by conjugation with the aromatic ring and any intramolecular hydrogen bonding.

The cyclohexyl group would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and its characteristic scissoring and rocking vibrations at lower wavenumbers. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies for Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Hydroxyl (O-H)Stretching (H-bonded)3200 - 3600Strong, BroadWeak to Medium
Aromatic C-HStretching3000 - 3100MediumStrong
Cyclohexyl C-HStretching2850 - 2960StrongStrong
Carbonyl (C=O)Stretching1630 - 1680StrongMedium
Aromatic C=CStretching1450 - 1600Medium to StrongStrong
Cyclohexyl CH₂Scissoring~1450MediumMedium
Phenolic C-OStretching1150 - 1250StrongWeak

This predictive analysis underscores the utility of vibrational spectroscopy in confirming the presence of key functional groups. However, a definitive structural elucidation would necessitate experimental IR and Raman spectra, correlated with theoretical calculations, to provide a complete and accurate assignment of the vibrational modes for Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- .

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and fundamental properties of Methanone (B1245722), cyclohexyl(2,4,6-trihydroxyphenyl)-. These calculations could predict key molecular descriptors.

Key Calculable Properties:

Molecular Geometry: Optimization of the 3D structure to determine bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of dipole moment, polarizability, and molecular electrostatic potential (MEP) maps to identify regions of positive and negative charge.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability.

A hypothetical table of such calculated properties is presented below.

PropertyPredicted ValueSignificance
HOMO Energy(Value in eV)Relates to electron-donating ability
LUMO Energy(Value in eV)Relates to electron-accepting ability
HOMO-LUMO Gap(Value in eV)Indicator of chemical reactivity and stability
Dipole Moment(Value in Debye)Indicates the overall polarity of the molecule
Polarizability(Value in a.u.)Describes the molecule's response to an external electric field

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, this would involve docking it into the active site of a biologically relevant protein target. A study on related compounds, specifically 2,4,6-trihydroxy-3-geranylacetophenone analogs, has identified lipoxygenase (LOX) as a potential target. sigmaaldrich.com

Process of Molecular Docking:

Preparation of the Ligand: The 3D structure of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- would be generated and optimized.

Preparation of the Receptor: A high-resolution 3D structure of the target protein (e.g., lipoxygenase) would be obtained from a protein data bank.

Docking Simulation: Using specialized software, the ligand would be placed in the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The resulting poses would be scored based on binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed.

The following table illustrates the type of data that would be generated from a molecular docking study.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Lipoxygenase(Predicted Value)(e.g., His, Asn, Gln)

Note: The values and residues in this table are hypothetical and would be the output of a specific docking simulation.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations would be employed to study the stability of the ligand-protein complex over time and to observe the conformational changes of both the ligand and the protein.

Insights from MD Simulations:

Binding Stability: By running a simulation for a set period (e.g., nanoseconds), the root-mean-square deviation (RMSD) of the ligand and protein can be calculated to assess the stability of the complex.

Conformational Dynamics: MD simulations can reveal how the ligand and protein adapt to each other upon binding and identify key conformational changes.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA or MM-GBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity.

Prediction of Reactivity and Mechanistic Pathways

Quantum chemical calculations of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map are fundamental for predicting the reactivity of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-.

Key Reactivity Descriptors:

HOMO: Regions with high HOMO density are susceptible to electrophilic attack.

LUMO: Regions with high LUMO density are susceptible to nucleophilic attack.

MEP Map: The MEP map visually represents the electron density, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating likely sites for nucleophilic attack.

These computational tools can help in predicting the most probable sites for metabolic reactions or for designing synthetic pathways.

Cheminformatics and Data Mining for Related Compounds

Cheminformatics and data mining approaches would involve searching large chemical databases for compounds structurally similar to Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-. This can help in:

Identifying Structure-Activity Relationships (SAR): By comparing the biological activities of similar compounds, one can infer which structural features are important for a particular effect.

Predicting Properties: The properties of the target compound can be predicted based on the known properties of its neighbors in chemical space.

Discovering Novel Analogs: These techniques can be used to identify novel compounds with potentially improved properties.

Mechanistic Studies of Biological Activities in Vitro and in Vivo Animal Models

Lipoxygenase (LOX) Inhibition Mechanisms

Lipoxygenases are enzymes that play a role in inflammatory pathways by catalyzing the oxidation of polyunsaturated fatty acids into hydroperoxides. nih.gov The inhibitory potential of Methanone (B1245722), cyclohexyl(2,4,6-trihydroxyphenyl)- against these enzymes has been a subject of investigation within the context of structure-activity relationship studies.

Research into a series of analogs of the natural product 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) evaluated their inhibitory effects on soybean 15-lipoxygenase (15-LOX). nih.gov Soybean 15-LOX is often used in preliminary studies for human 15-LOX due to structural and mechanistic similarities. nih.gov

In these studies, the replacement of an aliphatic side chain with a cyclohexyl ring to form Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- resulted in a significant decrease in inhibitory activity against soybean 15-LOX. nih.gov This reduced potency is attributed to the structural nature of the cyclohexyl group; its bulky and non-planar conformation is believed to hinder its ability to fit effectively into the narrow binding region of the enzyme's active site. nih.gov

No specific data regarding the selectivity of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- for other LOX isoforms, such as human 15-LOX or 5-LOX, is available in the reviewed scientific literature.

Reported Activity against Soybean 15-LOX

CompoundTarget EnzymeReported Inhibitory EffectPostulated Reason
Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-Soybean 15-LipoxygenaseSignificantly decreased activity (compared to aliphatic analogs)The bulky, non-planar cyclohexyl ring may not fit into the enzyme's active site. nih.gov

Based on a review of the available scientific literature, no kinetic inhibition analysis has been published for Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-. Therefore, its mode of inhibition (e.g., competitive, non-competitive) against any lipoxygenase isoform has not been characterized.

While lipoxygenase is known to catalyze the conversion of substrates like linoleic and arachidonic acid into hydroperoxides, no specific studies have been published detailing the impact of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- on the formation of these or other downstream LOX-mediated products. nih.gov

Anti-inflammatory Mechanisms in Experimental Systems

The potential anti-inflammatory mechanisms of this compound beyond direct enzyme inhibition have not been extensively reported.

There are no published research findings on the effects of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- on the production or modulation of inflammatory mediators and cytokines in in vitro cell line models.

A review of the scientific literature indicates that Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- has not been evaluated in any in vivo animal models of inflammation, including murine models of asthma.

Antioxidant and Radical Scavenging Mechanisms

The antioxidant properties of phloroglucinol (B13840) derivatives are often linked to their ability to scavenge free radicals, a capacity that can influence inflammatory pathways, including those involving lipoxygenase (LOX) enzymes. While direct studies on the radical scavenging mechanisms of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- are limited, research on analogous compounds provides valuable insights.

A study on a series of 2,4,6-trihydroxy-3-geranylacetophenone (tHGA) analogs investigated their potential as lipoxygenase inhibitors. Within this series, the replacement of an aliphatic chain with a cyclohexyl ring was found to significantly decrease the inhibitory activity against soybean 15-LOX. This suggests that while the phloroglucinol core is crucial for activity, the nature of the acyl group plays a significant role in modulating the potency of LOX inhibition. The study highlighted that increasing the lipophilicity through longer alkyl chains enhanced inhibitory activity, a trend that was reversed with the introduction of the bulkier cyclohexyl group.

This finding indicates that the steric hindrance imposed by the cyclohexyl moiety may affect the compound's ability to fit into the active site of the lipoxygenase enzyme, thereby reducing its radical scavenging efficacy in this specific enzymatic context.

Investigation of Other Enzyme Modulation Activities

Beyond its potential interaction with LOX, the broader class of trihydroxyphenyl methanone derivatives has been explored for its capacity to modulate other key enzymes, such as carbonic anhydrase (CA). Research into derivatives of a structurally related compound, (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708), has demonstrated inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).

These derivatives exhibited significant inhibitory activity, with IC₅₀ values against hCA I ranging from 3.22 to 54.28 μM and against hCA II from 18.52 to 142.01 μM. nih.govktu.edu.tr The most potent inhibitor for hCA I in that study demonstrated an IC₅₀ value of 3.22 μM, while the most effective against hCA II had an IC₅₀ of 18.52 μM. nih.gov This suggests that the trihydroxyphenyl methanone scaffold is a promising template for the development of carbonic anhydrase inhibitors. Although these findings are not directly on Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, they point to a potential area of biological activity for this class of compounds.

Table 1: Carbonic Anhydrase Inhibition by (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone Derivatives

Isozyme IC₅₀ Range (μM)
hCA I 3.22 - 54.28

Assessment of Antimicrobial Activity in Experimental Pathogens

The antimicrobial potential of phloroglucinol derivatives, particularly acylphloroglucinols, has been a subject of considerable research. nih.govnih.gov While specific studies on the antimicrobial properties of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- derivatives are not extensively documented, the broader class of acylphloroglucinols has shown promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies on synthetic acylphloroglucinols have indicated that the nature of the acyl side chain is a critical determinant of their antibacterial efficacy. nih.gov For instance, certain monocyclic acylphloroglucinol derivatives have demonstrated potent anti-MRSA activity, with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL. nih.gov The proposed mechanisms of action include membrane damage and the induction of oxidative stress through the overproduction of reactive oxygen species (ROS). nih.gov The presence of an alkyloxy group of a specific length has also been identified as an important structural feature for anti-staphylococcal activity. nih.gov These findings suggest that derivatives of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- could potentially be engineered to exhibit antimicrobial properties by modifying the cyclohexyl and hydroxyl moieties.

Immunomodulatory Effects in Experimental Models

The immunomodulatory potential of phloroglucinol and its derivatives is an emerging area of investigation. These compounds have been shown to possess anti-inflammatory properties, which are intrinsically linked to their ability to modulate the immune response. nih.govnih.gov Synthetic phloroglucinol-based derivatives have been evaluated for their inhibitory activities against key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB). nih.gov

In one study, a diacylphloroglucinol compound and an alkylated acylphloroglucinol compound were found to inhibit iNOS and NF-κB with IC₅₀ values in the micromolar range. nih.gov Specifically, the diacylphloroglucinol derivative inhibited iNOS with an IC₅₀ of 19.0 µM and NF-κB with an IC₅₀ of 34.0 µM. nih.gov These findings suggest a potential mechanism for the anti-inflammatory effects of this class of compounds, which involves the suppression of pro-inflammatory signaling pathways. While direct evidence for the immunomodulatory effects of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- in in vivo models is currently lacking, the activities of related phloroglucinol derivatives in vitro suggest that this could be a fruitful area for future research.

Cellular Pathway Interventions and Receptor Interactions

The interaction of phloroglucinol derivatives with cellular signaling pathways is fundamental to their biological activities. Studies on phloroglucinol itself have shown that it can induce apoptosis in cancer cells by modulating both extrinsic and intrinsic cell death signaling pathways. nih.govnih.gov

In human colon cancer cells, phloroglucinol treatment has been observed to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to caspase activation. nih.gov Furthermore, phloroglucinol has been shown to inhibit cancer cell growth by suppressing signaling pathways such as the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways. nih.gov While these studies focus on the parent phloroglucinol compound, they provide a mechanistic framework that may be applicable to its derivatives, including Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-. The presence of the cyclohexylmethanone group could influence the compound's interaction with specific cellular targets, such as the androgen receptor (AR) or components of the p38 MAPK pathway, although direct evidence for such interactions is yet to be established. The broad-spectrum activity of polyphenols in modulating various cellular pathways, including cell proliferation, apoptosis, and inflammation, suggests that Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- may also intervene in these critical cellular processes. mdpi.com

Table 2: Mentioned Compound Names

Compound Name
Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-
2,4,6-trihydroxy-3-geranylacetophenone
(3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone
Diacylphloroglucinol
Alkylated acylphloroglucinol

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Elements for LOX Inhibition

The foundational structure for the biological activity of this class of compounds is the acylphloroglucinol scaffold. The key pharmacophoric elements essential for lipoxygenase (LOX) inhibition have been identified through comparative studies with analogs.

The 2,4,6-trihydroxyphenyl (phloroglucinol) moiety is considered the core bioactive principle. nih.gov This aromatic ring, heavily substituted with hydroxyl groups, is crucial for interacting with the enzyme's active site. Pharmacophore models developed for various LOX inhibitors frequently include features like hydrogen-bond acceptors and aromatic rings, which are present in the phloroglucinol (B13840) core. nih.gov

The carbonyl group (methanone linker) is another critical feature. Molecular docking studies on analogous compounds have shown that this carbonyl moiety can form significant hydrogen bonding interactions with key amino acid residues, such as HIS494, within the LOX active site. nih.gov These interactions are vital for anchoring the inhibitor within the catalytic domain of the enzyme.

Influence of Cyclohexyl Moiety on Activity

The nature of the acyl group has a profound impact on the inhibitory potency of acylphloroglucinol derivatives. Specific investigations into the role of the cyclohexyl moiety in "Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-" indicate that this particular substituent is detrimental to LOX inhibition.

Research comparing a series of acylphloroglucinol analogs revealed that the replacement of a linear aliphatic acyl chain with a cyclohexyl ring significantly decreased the inhibitory activity. nih.gov This reduction in potency is attributed to steric hindrance. The cyclohexyl ring is a bulky, non-planar structure, which is believed to make the binding region for the cyclic ring narrow, thus impeding the molecule's ability to fit optimally into the enzyme's active site. nih.gov This finding underscores the high degree of spatial selectivity within the LOX active site.

Impact of Acyl Substituent Length and Character on Biological Efficacy

In contrast to the negative influence of the bulky cyclohexyl group, structure-activity relationship (SAR) studies have demonstrated a clear trend related to the length and character of linear and aromatic acyl substituents. A primary finding is that inhibitory activity against LOX increases with greater lipophilicity, which is often achieved by elongating the alkyl chain of the acyl group. nih.gov

For instance, studies on a series of 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) analogs showed that elongating the aliphatic chain of the acyl moieties significantly improved the inhibitory activity compared to the parent compound. nih.gov The introduction of an aromatic moiety in place of the alkyl chain also resulted in enhanced activity. nih.gov This suggests that hydrophobic interactions between the acyl substituent and non-polar residues in the enzyme's active site are a key driver of binding affinity and inhibitory potency. nih.gov

The following table summarizes the comparative LOX inhibitory activity of several tHGA analogs with different acyl substituents, illustrating the impact of the acyl group's character.

Table 1: Effect of Acyl Substituent on LOX Inhibitory Activity of tHGA Analogs

Compound Name Acyl Substituent Relative Inhibitory Activity
2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) Acetyl Baseline
(E)-1-(3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)butan-1-one Butanoyl Improved
(E)-1-(3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)hexan-1-one Hexanoyl Significantly Improved (Most Active)
(E)-Cyclohexyl(3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)methanone Cyclohexanecarbonyl Less Potent

This table is a qualitative representation based on findings from cited research. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

While specific QSAR models for "Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-" have not been detailed in the available literature, extensive QSAR studies on broader classes of LOX inhibitors provide a framework for understanding the key molecular descriptors that govern activity. nih.govbohrium.com

These studies consistently reveal that for LOX inhibitors, lipophilicity (often expressed as the partition coefficient, log P or clog P) is a dominant parameter. bohrium.comeurekaselect.com The relationship between log P and inhibitory activity is often linear or bilinear, indicating that there is an optimal level of hydrophobicity for maximal potency. nih.gov

Steric factors , such as molar refractivity (MR), which relates to molecular volume and polarizability, are also frequently important variables in QSAR equations for LOX inhibitors. bohrium.com This aligns with the experimental observation that the bulky cyclohexyl group diminishes activity. In contrast, electronic effects are generally found to be comparatively unimportant in determining the inhibitory potency of many LOX inhibitor classes. nih.govbohrium.com

A hypothetical QSAR model for acylphloroglucinols would likely correlate inhibitory activity (e.g., IC₅₀) with descriptors for lipophilicity (clog P) and the size/shape of the acyl substituent (e.g., MR or Sterimol parameters). Such a model would quantitatively confirm the SAR trends observed experimentally, namely that increased, well-distributed lipophilicity and avoidance of excessive steric bulk in the acyl chain are predictive of higher inhibitory activity.

Design Principles for Enhanced Biological Potency and Selectivity

The collective SAR, SPR, and modeling insights provide clear design principles for optimizing the acylphloroglucinol scaffold to create inhibitors with enhanced potency and potentially improved selectivity.

Retention of the Phloroglucinol Core : The 2,4,6-trihydroxyphenyl moiety should be retained as the primary anchor for interacting with the polar and aromatic regions of the LOX active site. nih.gov

Modification of the Acyl Group : This is the most critical site for optimization.

Avoid Steric Bulk : Bulky, non-planar groups like the cyclohexyl moiety should be avoided, as they sterically clash with the enzyme's active site. nih.gov

Increase Lipophilicity : Introducing longer, linear alkyl chains (e.g., hexanoyl) or specific aromatic systems (e.g., cinnamoyl) enhances hydrophobic interactions and boosts potency. nih.govnih.gov There is likely an optimal chain length, which could be fine-tuned using QSAR principles.

Exploiting Dual Inhibition for Selectivity and Safety : A broader strategy in anti-inflammatory drug design is the development of dual inhibitors of both LOX and cyclooxygenase (COX) pathways. nih.govnih.gov This approach can lead to a broader anti-inflammatory spectrum with an improved gastrointestinal safety profile compared to traditional NSAIDs. nih.govnih.gov The acylphloroglucinol scaffold, being a known dual COX/LOX inhibitor, is a promising template for developing such agents with tailored selectivity profiles. nih.gov

By applying these principles, medicinal chemists can rationally design novel analogs of "Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-" that replace the unfavorable cyclohexyl group with substituents optimized for enhanced binding affinity, leading to the development of more effective anti-inflammatory agents.

Derivatization and Analogue Synthesis

Systematic Modification of the Cyclohexyl Ring

One common approach involves the α-functionalization of the cyclohexyl ketone. This can be achieved through various reactions, including alkylation, halogenation, and amination at the carbon atom adjacent to the carbonyl group. For instance, the use of palladium-catalyzed C(sp3)−H activation has emerged as a powerful tool for the alkylation of cyclic ketones with alkyl halides. This method allows for the introduction of a wide range of alkyl groups onto the cyclohexyl ring.

Another strategy for modifying the cyclohexyl ring is through reactions at positions other than the α-carbon. For example, the synthesis of cyclohexyl ketone inhibitors of the Pin1 enzyme has involved the use of cyclohexenyl lithium addition to a Weinreb amide to form the ketone, followed by further modifications such as Michael additions to introduce functional groups. nih.gov Such approaches could be adapted to introduce substituents like hydroxyl, amino, or other functional groups at various positions on the cyclohexyl ring, leading to a diverse library of analogues.

Table 1: Potential Modifications of the Cyclohexyl Ring and Their Rationale

Modification TypePotential Reagents/MethodsRationale for Modification
α-AlkylationAlkyl halides with a suitable base, Palladium-catalyzed C-H activationIncrease lipophilicity, alter steric interactions with target
HydroxylationOxidation of enolates, microbial transformationIntroduce hydrogen bonding capabilities, potentially improve solubility
AminationReductive amination of a corresponding cyclohexanone (B45756) precursorIntroduce basic character, potential for salt formation and improved solubility
FluorinationElectrophilic fluorinating agentsEnhance metabolic stability, alter electronic properties

Diversification of the Acyl Side Chain

The acyl side chain, which connects the cyclohexyl ring to the trihydroxyphenyl core, can be diversified primarily through variations in the Friedel-Crafts acylation reaction. researchgate.netnih.govorganic-chemistry.org This electrophilic aromatic substitution is a fundamental method for the synthesis of aryl ketones and offers a direct route to introduce a variety of acyl groups onto the phloroglucinol (B13840) ring. researchgate.netnih.govorganic-chemistry.org

By employing different acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, the cyclohexyl group can be replaced with a range of other cyclic or acyclic moieties. organic-chemistry.org For example, using substituted cycloalkanecarbonyl chlorides would allow for the introduction of functionalized cyclic systems. Similarly, the use of aliphatic or aromatic acyl chlorides would lead to analogues with different lipophilic and electronic properties.

The efficiency of the Friedel-Crafts acylation of phloroglucinol can be influenced by the choice of catalyst and solvent system. For instance, a method utilizing nitromethane and dichloromethane (B109758) as solvents in the presence of a Friedel-Crafts catalyst has been reported for the acylation of phloroglucinol. google.com

Table 2: Examples of Acyl Side Chain Diversification via Friedel-Crafts Acylation

Acylating AgentResulting Side ChainPotential Impact on Properties
Cyclopentanecarbonyl chlorideCyclopentylcarbonylSlightly reduced lipophilicity compared to cyclohexyl
4-Methylcyclohexanecarbonyl chloride4-MethylcyclohexylcarbonylIncreased lipophilicity and steric bulk
Benzoyl chlorideBenzoylIntroduction of an aromatic ring, potential for π-π stacking interactions
Acetyl chlorideAcetylSignificantly reduced lipophilicity

Alterations of the Trihydroxyphenyl Core (e.g., Methylation, Alkylation)

The three hydroxyl groups on the phloroglucinol core are key features of the molecule, contributing to its polarity and potential for hydrogen bonding. Alteration of these groups, for instance through methylation or alkylation, can have a profound impact on the compound's properties.

O-methylation of one or more of the phenolic hydroxyl groups would decrease the compound's polarity and hydrogen bond donating capacity, which could in turn enhance its membrane permeability. A variety of methylating agents can be employed for this purpose, including methyl iodide, dimethyl sulfate, and diazomethane, often in the presence of a base.

Similarly, O-alkylation with longer alkyl chains can be used to further increase lipophilicity. Palladium-catalyzed cross-coupling reactions of alkyl halides are a modern and efficient method for such transformations. labxing.comrsc.org The selective alkylation of one hydroxyl group over the others can be challenging but may be achieved through the use of protecting groups or by carefully controlling the reaction conditions.

The synthesis of bis-prenylated acylphloroglucinols has been reported, demonstrating that alkylation of the aromatic ring itself (C-alkylation) is also a feasible modification, leading to analogues with potentially different biological activities. nih.gov

Table 3: Potential Modifications of the Trihydroxyphenyl Core

ModificationPotential ReagentsExpected Change in Properties
Mono-O-methylationMethyl iodide, K2CO3Decreased polarity, increased lipophilicity
Di-O-methylationDimethyl sulfate, NaOHFurther decrease in polarity
Tri-O-methylationExcess methylating agentComplete loss of hydrogen bond donating ability from the core
O-Alkylation (e.g., with ethyl or propyl groups)Ethyl bromide, propyl iodideSystematic increase in lipophilicity

Synthesis of Bioprecursors or Metabolically Stable Analogues (if relevant to in vivo animal studies)

For in vivo applications, it may be necessary to synthesize bioprecursors (prodrugs) or metabolically stable analogues of cyclohexyl(2,4,6-trihydroxyphenyl)methanone. Prodrug strategies are often employed to improve the pharmacokinetic properties of a compound, such as its solubility, absorption, and distribution. nih.gov

Given the presence of multiple phenolic hydroxyl groups, a common prodrug approach would be to form ester linkages. These esters can be designed to be cleaved by endogenous esterases, releasing the active parent compound in vivo. The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the physicochemical properties of the prodrug. nih.gov

For compounds containing a ketone functional group, ketone prodrugs can be designed to optimize pharmacokinetic and pharmacodynamic properties. ewadirect.com The introduction of a ketone group can enhance bioavailability and allow for controlled release of the active drug through in vivo reduction or other chemical transformations. ewadirect.com

To enhance metabolic stability, structural modifications that block common sites of metabolism can be introduced. For phenolic compounds, this often involves the replacement of a hydrogen atom with a fluorine atom at a position susceptible to aromatic hydroxylation. Fluorine substitution can also increase the compound's binding affinity to target proteins.

Biochemistry and Metabolism Research Non Human Focus

Enzymatic Biotransformation Pathways (e.g., in microorganisms, plant systems)

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the enzymatic biotransformation of Methanone (B1245722), cyclohexyl(2,4,6-trihydroxyphenyl)- in microorganisms or plant systems. While the field of microbial biotransformation is a robust area of study for modifying various chemical compounds, including other ketones and phenolic molecules, no studies were identified that have subjected this particular methanone derivative to microbial or plant-based enzymatic assays. Therefore, its potential biotransformation pathways, including reactions such as hydroxylation, oxidation, reduction, or glycosylation, which are commonly observed for other xenobiotics in these biological systems, remain uninvestigated for this compound.

Metabolic Fate in Experimental Animal Models (Focus on pathways, not safety or efficacy)

There is currently no available data from studies in experimental animal models that would describe the metabolic fate of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-. Research into the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been published. Consequently, key metabolic pathways, such as Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions, have not been elucidated. The identification of potential metabolites, determination of their chemical structures, and the enzymatic processes involved in their formation in vivo are areas that require future investigation.

Interaction with Biological Macromolecules Beyond Target Enzymes

Specific studies concerning the non-covalent or covalent interactions of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- with biological macromolecules, such as plasma proteins (e.g., albumin), DNA, or structural proteins, are absent from the current scientific literature. Research has not been conducted to determine its binding affinity, potential for adduct formation, or other forms of interaction with these essential cellular components. Therefore, no information is available on how this compound might be transported in the bloodstream or its potential to interact with non-target macromolecules within a biological system.

Data Table: Research Status of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-

Research Area Findings
Enzymatic Biotransformation No data available on microbial or plant-based biotransformation pathways.
Metabolic Fate in Animal Models No data available on metabolic pathways (Phase I/II), metabolites, or excretion.

| Macromolecule Interaction | No data available on interactions with proteins, DNA, or other macromolecules. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of individual components from complex matrices. For a polar, phenolic compound like Methanone (B1245722), cyclohexyl(2,4,6-trihydroxyphenyl)-, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant, each with specific applications and sample handling requirements.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenolic compounds. oup.com For Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. researchgate.net

Method Development: The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Stationary Phase: A C18 column is a common and effective choice for the separation of phenolic compounds, including benzophenone (B1666685) derivatives. nih.govconicet.gov.ar These columns provide the necessary hydrophobicity to retain and separate moderately polar compounds. For highly polar analytes, alternative stationary phases like polar-embedded or polar-endcapped columns might offer improved retention and selectivity. nih.gov

Mobile Phase: The mobile phase for RP-HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mtc-usa.com To improve peak shape and resolution for phenolic compounds, which can exhibit acidic properties, the mobile phase is often acidified with a small amount of an acid like formic acid or trifluoroacetic acid. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for complex samples containing compounds with a range of polarities. nih.govnih.gov

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of phenolic compounds, as the aromatic ring system absorbs UV light. researchgate.net The detection wavelength for benzophenone-type structures is often set around 287 nm. nih.gov

A summary of typical HPLC conditions for analogous compounds is presented below.

ParameterConditionRationale
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)Provides good retention for moderately polar phenolic compounds. conicet.gov.ar
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidAcetonitrile or methanol acts as the organic modifier, while formic acid improves peak shape for acidic analytes. researchgate.net
Elution GradientAllows for the effective separation of compounds with varying polarities within a single run. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. conicet.gov.ar
Detection UV at ~287 nmCorresponds to the UV absorbance maximum for the benzophenone chromophore. nih.gov

Validation: Method validation is essential to ensure that the analytical method is suitable for its intended purpose. redalyc.org Key validation parameters, as per ICH guidelines, include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. ijpsjournal.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally considered acceptable. ijpsjournal.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. ijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). conicet.gov.ar

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsjournal.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. redalyc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of phenolic compounds like Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, a derivatization step is necessary to increase their volatility and thermal stability. nih.govresearchgate.net

Derivatization: The most common derivatization technique for compounds containing hydroxyl and carboxyl groups is silylation. nih.govnih.gov In this process, an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. researchgate.netbohrium.com This chemical modification reduces the polarity of the molecule and makes it suitable for GC analysis. libretexts.org For compounds containing ketone groups, a methoximation step prior to silylation can prevent tautomerization and the formation of multiple derivatives. youtube.com

Metabolic Profiling: GC-MS is a widely used platform for metabolic profiling, which aims to identify and quantify a wide range of small molecules in a biological sample. nih.gov After derivatization, GC-MS can be used to analyze extracts from biological matrices to study the metabolic fate of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-. The mass spectrometer provides detailed structural information, allowing for the identification of metabolites based on their mass spectra and fragmentation patterns. nih.gov

StepDescriptionPurpose
1. Extraction Extraction of the compound and its metabolites from the biological matrix.Isolate the analytes of interest.
2. Derivatization Reaction with a silylating agent (e.g., MSTFA). youtube.comIncrease volatility and thermal stability for GC analysis. libretexts.org
3. GC Separation Separation of the derivatized compounds on a capillary column.Separate individual components of the mixture based on their boiling points and interaction with the stationary phase.
4. MS Detection Ionization and mass analysis of the separated compounds.Provide mass spectra for compound identification and quantification. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Characterization in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. ijpsjournal.com This makes it an ideal technique for the quantitative analysis of compounds in complex biological matrices such as plasma, serum, and urine. nih.govnih.gov

The analysis of benzophenone derivatives and other phenolic compounds in biological fluids is well-established using LC-MS/MS. ijpsjournal.comnih.gov The sample preparation typically involves a protein precipitation step followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences and concentrate the analyte. nih.govnih.gov

LC-MS/MS offers significant advantages for bioanalysis, including high sensitivity, allowing for the detection of low concentrations of the parent compound and its metabolites. nih.gov The use of Multiple Reaction Monitoring (MRM) scan mode enhances selectivity and reduces chemical noise, which is particularly important when dealing with complex biological samples. mdpi.com The technique can also be used to determine both the free and conjugated forms of phenolic compounds in plasma after enzymatic hydrolysis. mdpi.com

Spectrophotometric and Electrochemical Methods in Mechanistic Assays

Beyond chromatographic techniques, spectrophotometric and electrochemical methods play a vital role in mechanistic studies and for the quantification of total phenolic content.

Spectrophotometric Methods: UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of total phenolic compounds. nveo.org The most widely used method is the Folin-Ciocalteu assay. redalyc.orgmdpi.com This assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically at around 765 nm. redalyc.org The total phenolic content is then expressed as gallic acid equivalents (GAE). mdpi.com

Another common spectrophotometric method is the aluminum chloride colorimetric assay for the determination of total flavonoid content. mdpi.com This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids, which can be measured at approximately 510 nm. redalyc.org

Electrochemical Methods: Electrochemical sensors offer a sensitive and rapid platform for the detection of electroactive compounds like phenols. electrochemsci.org These sensors are typically based on modified electrodes, such as glassy carbon electrodes modified with nanomaterials like graphene or metal nanoparticles. ruc.dknih.gov The principle of detection relies on the oxidation of the phenolic hydroxyl groups at the electrode surface, which generates a measurable current signal. nih.gov The peak current is proportional to the concentration of the phenolic compound. This technique can be highly selective and has been used for the determination of various phenolic compounds, including those with dihydroxy and trihydroxy substitutions. rsc.org

Potential Applications and Future Research Directions

Role in Agricultural Chemistry Research

The investigation of natural product derivatives is a cornerstone of modern agricultural science, continually seeking novel and effective solutions for crop protection and enhancement. Methanone (B1245722), cyclohexyl(2,4,6-trihydroxyphenyl)- holds promise in this domain due to the known biological activities of its constituent chemical groups.

Phloroglucinol (B13840) and its derivatives, which form the core of the trihydroxyphenyl moiety, are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.govacs.orgacs.org These characteristics are highly relevant to agricultural applications. For instance, compounds with antimicrobial effects could be developed into new fungicides or bactericides to protect crops from devastating diseases. acs.orgacs.org The antioxidant properties could also contribute to plant stress tolerance, helping crops withstand adverse environmental conditions.

Furthermore, cyclohexanone (B45756) and its derivatives are utilized in the agricultural sector, often as solvents or as components in pesticide formulations. vertecbiosolvents.comlabproinc.comnih.gov The presence of the cyclohexyl group in Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- might influence its solubility, stability, and interaction with plant surfaces, potentially enhancing its efficacy as an agrochemical.

The synthesis of derivatives from natural compounds like phloroglucinol is a key strategy to overcome limitations such as poor solubility and stability. mdpi.com By combining the biologically active phloroglucinol core with a cyclohexyl group, it is conceivable that Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- could exhibit improved properties for agricultural use. Future research should focus on synthesizing and screening this compound and its analogs for various agrochemical activities.

Applications in Material Science Research

In the realm of material science, the quest for novel building blocks for polymers and other advanced materials is perpetual. The structure of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- suggests its potential as a valuable monomer or cross-linking agent.

The cyclohexyl group is a component of various polymers, and its presence can impart specific mechanical and thermal properties. scilit.com For example, cyclohexanone is a key precursor in the production of nylons. The rigid and bulky nature of the cyclohexyl ring can influence the polymer's glass transition temperature, stiffness, and durability.

The trihydroxyphenyl component, with its multiple hydroxyl groups, offers several reactive sites for polymerization reactions. Polyphenolic compounds, including flavonoids which share structural similarities, are increasingly being explored as bio-based monomers for the synthesis of polyesters, polyamides, and other polymers. msu.edu The use of such natural product-derived building blocks is a significant step towards developing more sustainable and environmentally friendly materials.

The combination of the cyclohexyl ring and the reactive hydroxyl groups in Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- could lead to the development of polymers with unique properties. For instance, the polyphenolic part could confer antioxidant or UV-stabilizing properties to the material, while the cyclohexyl group could enhance its mechanical strength. Research in this area would involve the synthesis and characterization of polymers derived from this compound and the evaluation of their physical and chemical properties.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the promising potential inferred from its structural components, Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- remains a largely unstudied molecule. This lack of specific research represents a significant knowledge gap and, consequently, a fertile ground for future investigations.

A primary area for exploration is the fundamental synthesis and characterization of this compound. While a general synthetic route involving the reaction of cyclohexanecarbonyl chloride with phloroglucinol has been proposed, detailed studies on reaction optimization, yield, and purification are lacking. chemicalbook.com Comprehensive spectroscopic and crystallographic analysis is necessary to fully elucidate its three-dimensional structure and chemical properties.

The biological activity of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- is entirely speculative at this point. Systematic screening of this compound for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties, is a crucial next step. Such studies would reveal its potential for applications in agriculture, pharmaceuticals, and cosmetics.

Furthermore, the metabolic fate and toxicological profile of this compound are completely unknown. Understanding how it is metabolized in different organisms and its potential environmental impact is essential for any practical application. There is a general need for more research into the bioavailability and metabolism of flavonoids and other polyphenols to understand their health effects. researchgate.net

The potential of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- as a monomer in material science is also an unexplored avenue. Research is needed to investigate its polymerization behavior, the properties of the resulting polymers, and their potential applications.

Methodological Advancements in Characterization and Discovery

The study of complex molecules like Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- and other polyphenolic compounds has been greatly advanced by modern analytical techniques. researchgate.net Future research on this compound will benefit from the application of these sophisticated methods.

For the detailed characterization of this compound and its potential derivatives, a combination of chromatographic and spectroscopic techniques will be essential. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the separation, identification, and quantification of phenolic compounds. nih.govnih.govmdpi.comnih.gov Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be crucial for elucidating its precise chemical structure.

The discovery of new derivatives and the analysis of their biological activities can be accelerated through high-throughput screening methods. These automated systems allow for the rapid testing of a large number of compounds against various biological targets.

Moreover, advancements in "-omics" technologies, such as metabolomics, proteomics, and transcriptomics, provide a holistic view of the effects of a compound on a biological system. researchgate.netnih.govslideshare.net These approaches can help to identify the molecular targets and pathways affected by Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, providing a deeper understanding of its mechanism of action.

Integration with Systems Biology and Network Pharmacology Approaches

To fully understand the potential of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, an integrative approach that combines experimental data with computational modeling is necessary. Systems biology and network pharmacology are powerful disciplines for unraveling the complex interactions of chemical compounds within biological systems. nih.govslideshare.netfrontiersin.org

Network pharmacology can be used to predict the potential protein targets of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- based on its chemical structure. nih.govresearchgate.netmdpi.complos.orgresearchgate.net By constructing and analyzing compound-target-disease networks, researchers can identify potential therapeutic applications and understand the polypharmacological effects of the compound, where it may interact with multiple targets simultaneously. mdpi.com This approach has been successfully applied to other natural polyphenols to elucidate their mechanisms of action. nih.govresearchgate.net

The integration of these computational approaches with experimental validation will be crucial for accelerating the research and development of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)- and other natural product derivatives. This synergy will enable a more rational and efficient exploration of their therapeutic and industrial potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-, and how are hydroxyl groups protected during synthesis?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where cyclohexylcarbonyl chloride reacts with 2,4,6-trihydroxybenzene. However, the hydroxyl groups on the phenyl ring require protection (e.g., acetylation or silylation) to prevent undesired side reactions. Post-synthesis, deprotection is achieved using acidic or basic conditions. For example, trimethoxy derivatives (as seen in analogous methanone syntheses) are common intermediates to enhance regioselectivity . Characterization of intermediates via 1^1H-NMR (e.g., δ 2.15 ppm for methyl groups) ensures successful protection .

Q. How can spectroscopic techniques validate the structure of Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-?

  • Methodological Answer : Combine 1^1H-NMR, 13^{13}C-NMR, and IR spectroscopy. The 1^1H-NMR spectrum should show signals for cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 6.0–7.0 ppm). The IR spectrum will confirm hydroxyl (3200–3600 cm1^{-1}) and ketone (1650–1750 cm1^{-1}) functionalities. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous methanones to resolve ambiguities .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH 3–9 buffers and temperatures ranging from 4°C to 60°C. Monitor degradation via HPLC-UV at 254 nm. The trihydroxyphenyl moiety is prone to oxidation, so inert atmospheres (N2_2) and antioxidants (e.g., BHT) are recommended during storage .

Advanced Research Questions

Q. How can regioselectivity challenges in Friedel-Crafts acylation be addressed for polyhydroxy aromatic substrates?

  • Methodological Answer : Use steric and electronic directing groups. For instance, pre-functionalize the 2,4,6-trihydroxyphenyl group with methyl or methoxy groups at specific positions to guide acylation. Computational modeling (DFT) predicts electron density distribution, aiding in selecting optimal protection strategies .

Q. How to resolve contradictions in reported melting points and spectral data across studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform recrystallization in multiple solvents (e.g., ethanol, DCM/hexane) and compare DSC thermograms. Validate purity via USP-grade standards (e.g., ≥97.0% purity thresholds) and elemental analysis .

Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces and HOMO-LUMO gaps. Compare results with experimental data from NIST to validate accuracy. Molecular docking studies can further predict interactions with enzymes like cytochrome P450 .

Q. How to design assays for evaluating the compound’s antioxidant activity?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. Prepare solutions in DMSO/PBS (1:9 v/v) and measure absorbance at 517 nm (DPPH) or 593 nm (FRAP). Compare results with positive controls (e.g., ascorbic acid) and correlate with hydroxyl group positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, cyclohexyl(2,4,6-trihydroxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.